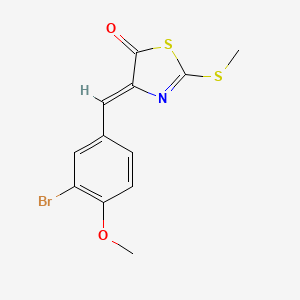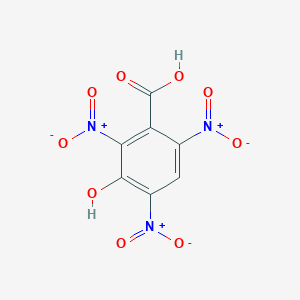
(Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one
Overview
Description
(Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one, also known as BM-05, is a thiazole compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Photodynamic Therapy Applications : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis of zinc phthalocyanine derivatives with Schiff base substitutions, similar to the compound . These derivatives exhibit properties useful for photodynamic therapy in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield.
Synthesis and Spectroscopic Properties : A study by Hu & Chen (2015) focuses on the synthesis and characterization of a compound similar to (Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one. They explore its crystal structure and spectroscopic properties, which are essential for understanding its chemical behavior and potential applications.
Antimicrobial and Anticancer Properties : Research by Al-Mutabagani et al. (2021) discusses the synthesis of thiazole derivatives and their biological evaluation. These compounds, related to the one , show effectiveness against various bacteria and demonstrate potential as anticancer agents.
Corrosion Inhibition : A study by Chaouiki et al. (2022) explores the use of thiazolidinediones, structurally similar to the compound , as corrosion inhibitors for carbon steel. These compounds show significant efficacy in protecting carbon steel from corrosion in acidic environments.
Synthesis and Nematicidal Activity : In the study by Srinivas, Nagaraj, & Reddy (2008), novel methylene-bis-thiazolidinone derivatives are synthesized and evaluated for nematicidal activity. This highlights another potential application area for compounds structurally similar to (Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one.
properties
IUPAC Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S2/c1-16-10-4-3-7(5-8(10)13)6-9-11(15)18-12(14-9)17-2/h3-6H,1-2H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQBZVQQKVABN-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)
![methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate](/img/structure/B3060407.png)
![Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3060411.png)



![N-(4-fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3060416.png)





![1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3060425.png)
